2,1-Benzothiazol-5-ol

Description

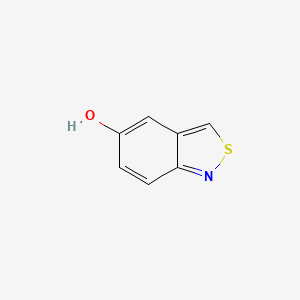

Structure

3D Structure

Properties

CAS No. |

56910-94-2 |

|---|---|

Molecular Formula |

C7H5NOS |

Molecular Weight |

151.19 g/mol |

IUPAC Name |

2,1-benzothiazol-5-ol |

InChI |

InChI=1S/C7H5NOS/c9-6-1-2-7-5(3-6)4-10-8-7/h1-4,9H |

InChI Key |

PARLSRZBYYSBQX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NSC=C2C=C1O |

Origin of Product |

United States |

Foundational & Exploratory

2,1-Benzothiazol-5-ol: Chemical Structure, Synthesis, and Properties

[1][2]

Introduction & Structural Identity[3][4]

This compound (also known as benzo[c]isothiazol-5-ol or 5-hydroxythioanthranil ) is a bicyclic heteroaromatic compound belonging to the class of 2,1-benzisothiazoles.[1] Unlike the more common 1,3-benzothiazoles (found in firefly luciferin) or 1,2-benzisothiazoles (used as biocides), the 2,1-isomer is a "non-classical" fused system where the sulfur atom is adjacent to the bridgehead carbon, and the nitrogen is at position 2.

This scaffold is of significant interest in medicinal chemistry as a bioisostere of indole, quinoline, and naphthalene, offering unique electronic properties and hydrogen-bonding vectors for drug design.

Structural Disambiguation

To ensure experimental precision, researchers must distinguish this compound from its isomers:

| Isomer | IUPAC Name | Common Name | Key Feature |

| 2,1-Benzothiazole | Benzo[c]isothiazole | Thioanthranil | Target Molecule. Hypervalent sulfur character; isoelectronic with quinoline. |

| 1,2-Benzothiazole | Benzo[d]isothiazole | Benzisothiazole | S-N bond in the 5-membered ring; common biocide scaffold. |

| 1,3-Benzothiazole | Benzo[d]thiazole | Benzothiazole | S-C-N arrangement; highly stable; common in dyes/drugs.[1] |

CAS Number: 56910-94-2

Molecular Formula: C

Chemical Structure & Bonding[1]

Aromaticity and Electronic Distribution

The 2,1-benzothiazole system is a 10-

-

Resonance: The structure can be represented as a resonance hybrid. The S-N bond has partial double-bond character, but the sulfur atom is capable of expanding its valence shell (hypervalency), allowing for unique charge delocalization.

-

Tautomerism: The 5-hydroxyl group introduces the possibility of keto-enol tautomerism.[1] However, in the 2,1-benzothiazole system, the enol (phenol) form is energetically favored due to the preservation of aromaticity in the fused benzene ring. The keto form would disrupt the aromatic sextet of the benzene ring, making it thermodynamically unstable.

Visualization: Structural Connectivity

The following diagram illustrates the core connectivity and the numbering scheme for the 2,1-benzothiazole system.

Caption: Structural connectivity of this compound. Note the position of Sulfur (1) and Nitrogen (2) characterizing the benzo[c]isothiazole core.

Synthesis Strategies

The synthesis of 2,1-benzothiazoles is less trivial than that of 1,3-benzothiazoles. Two primary methodologies are established, which can be adapted for the 5-hydroxy derivative.

Method A: The Davis Synthesis (Thionyl Chloride Cyclization)

This is the most direct route for substituted 2,1-benzothiazoles. It involves the reaction of an ortho-alkylaniline with thionyl chloride.[3]

-

Precursor: 2-Amino-4-hydroxytoluene (or protected variant, e.g., 2-amino-4-methoxytoluene).[1]

-

Reagent: Thionyl Chloride (SOCl

). -

Mechanism: The reaction proceeds via an N-sulfinylamine intermediate, followed by an intramolecular cyclization onto the benzylic methyl group and subsequent oxidation/chlorination steps.

-

Note: If the hydroxyl group is unprotected, it may react with SOCl

. Protection (e.g., as a methyl ether) followed by demethylation (BBr

Method B: Oxidative Cyclization of o-Aminothiobenzaldehydes

A milder approach suitable for sensitive substrates.

-

Precursor: 2-Amino-4-hydroxythiobenzaldehyde.[1]

-

Reagent: Oxidizing agents such as Iodine (I

) or DMSO. -

Mechanism: Oxidation of the thiol to a sulfenyl halide or disulfide intermediate, which is then attacked by the neighboring amine to close the ring.

Experimental Protocol: Davis Synthesis (Adapted)

Note: This protocol assumes the use of the methoxy-protected precursor (2-amino-4-methoxytoluene) to avoid side reactions, followed by deprotection.[1]

-

Reagents: 2-Amino-4-methoxytoluene (10 mmol), Thionyl Chloride (20 mmol), Xylene (solvent).

-

Procedure:

-

Dissolve the amine in anhydrous xylene under an inert atmosphere (N

). -

Add thionyl chloride dropwise at room temperature. (Caution: HCl gas evolution).

-

Heat the mixture to reflux (approx. 140°C) for 12–24 hours. The solution will darken.

-

Cool to room temperature and concentrate under vacuum to remove excess SOCl

and solvent. -

Purification: Dissolve residue in CH

Cl -

Deprotection: Treat the isolated 5-methoxy-2,1-benzothiazole with BBr

in CH

-

Caption: Synthesis pathway for this compound via the Davis method using a protected precursor.

Physicochemical Properties[2][3][4][7][8]

Quantitative data for the specific 5-ol derivative is sparse in open literature.[1] The following values are predicted based on the scaffold's known chemistry and quantitative structure-property relationship (QSPR) models.

| Property | Value (Predicted/Range) | Context |

| pKa (Acidic) | 9.2 – 9.8 | Typical for phenol derivatives; the heterocyclic ring is weakly electron-withdrawing.[1] |

| LogP | 1.8 – 2.2 | Moderately lipophilic; suitable for CNS penetration.[1] |

| Solubility | Low in water; High in DMSO, MeOH | Phenolic OH improves aqueous solubility vs. unsubstituted parent. |

| UV/Vis | Red-shifted compared to simple phenols due to extended conjugation. | |

| Stability | Moderate | 2,1-Benzothiazoles are less stable than 1,3-isomers.[1] Ring opening can occur in strong base. |

Reactivity & Applications

Reactivity Profile

-

Electrophilic Aromatic Substitution: The 5-hydroxyl group activates the benzene ring. Substitution (e.g., halogenation, nitration) is directed ortho to the hydroxyl group (position 4 or 6).

-

Ring Opening: In the presence of strong bases (e.g., NaOH at high temp), the isothiazole ring may cleave to form o-aminothiobenzaldehyde derivatives. This reversibility is unique to the 2,1-system.

-

Coordination Chemistry: The N and S atoms can act as ligands for transition metals, potentially forming fluorescent complexes.

Applications in Drug Development

-

Bioisosterism: The 2,1-benzothiazole core serves as a scaffold to mimic tryptophan or quinoline residues in protein-ligand interactions.[1]

-

Antimicrobial Activity: Analogs of 2,1-benzothiazole have shown potency against Gram-positive bacteria (e.g., S. aureus) by disrupting cell wall synthesis.

-

Fluorescent Probes: Due to their extended conjugation and rigidity, derivatives are explored as solvatochromic fluorophores for biological imaging.

References

- Davis, M. (1972). "The chemistry of 2,1-benzisothiazoles." Advances in Heterocyclic Chemistry, 14, 43-98. (Seminal review on the synthesis and properties of the ring system).

-

Davis, M., Paproth, T. G., & Stephens, L. J. (1973).[3] "The chemistry of 2,1-benzisothiazoles. Part VII. Reaction of

-substituted o-toluidines with thionyl chloride." Journal of the Chemical Society, Perkin Transactions 1, 2057-2059. Link -

PubChem Compound Summary. (n.d.). "Benzo[c]isothiazol-5-ol (CID 56910-94-2)."[1] National Center for Biotechnology Information. Link

- Albert, A. (1976). Heterocyclic Chemistry: An Introduction. Athlone Press. (General reference for isothiazole reactivity).

- Katritzky, A. R., & Rees, C. W. (1984). Comprehensive Heterocyclic Chemistry. Pergamon Press. (Detailed structural analysis of benzo-fused isothiazoles).

Sources

- 1. atamankimya.com [atamankimya.com]

- 2. testing.chemscene.com [testing.chemscene.com]

- 3. The chemistry of 2,1-benzisothiazoles. Part VII. Reaction of α-substituted o-toluidines with thionyl chloride. A one-stage synthesis of 2,1-benzisothiazole-3-carboxylic acid - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

A Guide to the Spectroscopic Characterization of 2,1-Benzothiazol-5-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,1-Benzothiazol-5-ol is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As with any novel compound, unequivocal structural confirmation is a critical prerequisite for further investigation into its biological activity and physical properties. This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While direct experimental data for this specific molecule is not widely published, this guide, grounded in the fundamental principles of spectroscopy and data from analogous benzothiazole derivatives, serves as a robust predictive framework for its characterization.[1][2][3]

The unambiguous structural elucidation of synthesized compounds like this compound is a cornerstone of the drug discovery and development pipeline, ensuring the integrity of subsequent biological and pharmacological studies.[1]

Molecular Structure and Spectroscopic Overview

The structural framework of this compound dictates its characteristic spectroscopic fingerprint. Understanding the interplay of the fused benzene and thiazole rings, along with the hydroxyl substituent, is key to interpreting the spectral data.

Caption: Molecular Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.[2] For this compound, both ¹H and ¹³C NMR will provide critical information for structural verification.

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring NMR spectra of benzothiazole derivatives involves the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Instrumentation: Record the ¹H and ¹³C NMR spectra on a high-field spectrometer (e.g., 400 or 500 MHz).

-

Referencing: Report chemical shifts (δ) in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).[2]

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the hydroxyl proton. The chemical shifts and coupling patterns are influenced by the electron-donating and withdrawing effects of the heteroatoms and the hydroxyl group.

| Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment | Coupling Constant (J) Hz (Predicted) |

| ~9.0 - 10.0 | Singlet | -OH | - |

| ~7.0 - 8.0 | Multiplet | Aromatic CH | - |

-

Aromatic Protons: The protons on the benzene ring will appear in the aromatic region, typically between 7.0 and 8.0 ppm. Their exact chemical shifts and multiplicities will depend on their position relative to the hydroxyl group and the fused thiazole ring.

-

Hydroxyl Proton: The hydroxyl proton is expected to be a broad singlet, with its chemical shift being concentration and solvent-dependent.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~150 - 160 | C-OH |

| ~110 - 140 | Aromatic C |

| ~140 - 150 | Aromatic C (adjacent to N and S) |

The carbon attached to the hydroxyl group (C-OH) is expected to be the most downfield-shifted among the aromatic carbons due to the deshielding effect of the oxygen atom. The other aromatic carbons will resonate in the typical range of 110-140 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The vibrational frequencies of the bonds in this compound will give rise to a characteristic IR spectrum.

Experimental Protocol: IR Spectroscopy

A common method for obtaining the IR spectrum of a solid sample is as follows:

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.[4]

-

Instrumentation: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Presentation: Plot the percentage of transmittance versus the wavenumber (cm⁻¹).

Predicted IR Spectral Data

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3200 - 3600 (broad) | O-H stretch | Phenolic -OH |

| 3000 - 3100 | C-H stretch | Aromatic C-H |

| 1600 - 1650 | C=N stretch | Thiazole C=N |

| 1450 - 1600 | C=C stretch | Aromatic C=C |

| 1200 - 1300 | C-O stretch | Phenolic C-O |

| 650 - 700 | C-S stretch | Thiazole C-S |

The broad absorption band in the 3200-3600 cm⁻¹ region is a key indicator of the hydroxyl group. The C=N and C-S stretching vibrations are characteristic of the thiazole ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol: Mass Spectrometry

A typical procedure for mass spectrometric analysis is:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via direct infusion or after separation by gas or liquid chromatography.

-

Ionization: Ionize the sample using an appropriate technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

-

Detection: Detect the ions to generate a mass spectrum.

Predicted Mass Spectral Data

The mass spectrum of this compound is expected to show a prominent molecular ion peak corresponding to its molecular weight.

| Predicted m/z | Assignment |

| [M]⁺ | Molecular Ion |

| [M-CO]⁺ | Fragment ion |

| [M-HCN]⁺ | Fragment ion |

The exact molecular weight of this compound (C₇H₅NOS) is 151.19 g/mol . The fragmentation pattern will depend on the ionization method used but will likely involve the loss of small, stable molecules such as CO and HCN.

Workflow for Spectroscopic Validation

The comprehensive characterization of this compound requires a systematic workflow that integrates the data from these different spectroscopic techniques.

Caption: A typical workflow for the synthesis and spectroscopic validation of this compound.

Conclusion

This technical guide provides a predictive framework for the spectroscopic characterization of this compound using NMR, IR, and MS techniques. By understanding the expected spectral features and the underlying principles, researchers, scientists, and drug development professionals can confidently approach the structural elucidation of this and other novel benzothiazole derivatives. The integration of data from these complementary techniques is essential for unambiguous structural confirmation, a critical step in advancing the scientific understanding and potential applications of these important heterocyclic compounds.

References

- BenchChem. (n.d.). Validating the synthesis of benzothiazole derivatives through spectroscopic methods.

- BenchChem. (n.d.). In-depth Technical Guide: Spectroscopic and Synthetic Insights into Benzothiazole Derivatives.

- Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. (2022). ResearchGate.

- Chemistry LibreTexts. (2020). IR Spectra of Selected Compounds.

Sources

Potential Biological Activities of 2,1-Benzothiazol-5-ol: A Technical Guide for Drug Discovery Professionals

Preamble: Navigating the Unexplored Chemical Space of 2,1-Benzothiazoles

Within the vast landscape of heterocyclic chemistry, the benzothiazole scaffold has been a subject of intense investigation, yielding a plethora of compounds with diverse and potent biological activities. However, the majority of this research has centered on the 1,3-benzothiazole isomer, leaving its structural cousin, the 2,1-benzothiazole nucleus, as a relatively unexplored territory. This guide ventures into this less-trodden path, with a specific focus on the potential biological activities of 2,1-Benzothiazol-5-ol . Due to the nascent stage of research on this particular molecule, this document will adopt a predictive and inferential approach. By examining the established biological profile of the broader benzothiazole and benzothiazine families and understanding the influence of hydroxyl substitutions on heterocyclic scaffolds, we aim to construct a scientifically robust framework to guide future research and drug discovery efforts targeting this compound and its derivatives.

The 2,1-Benzothiazole Scaffold: An Overview

The 2,1-benzothiazole core is an aromatic heterocyclic system where a benzene ring is fused to a 1,2-thiazole ring. This arrangement differs from the more common 1,3-benzothiazole. This structural variance, while seemingly subtle, can significantly impact the molecule's electronic distribution, stereochemistry, and, consequently, its interaction with biological targets.

The introduction of a hydroxyl group at the 5-position of the 2,1-benzothiazole ring is anticipated to further modulate its physicochemical properties. The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially enhancing binding affinity to target proteins. Furthermore, its electronic-donating nature can influence the overall reactivity and metabolic stability of the molecule. Structure-activity relationship (SAR) studies on various heterocyclic compounds have consistently shown that hydroxyl groups can significantly impact biological activity, often enhancing potency.[1][2]

Potential Biological Activities: An Inferential Analysis

While direct experimental evidence for the biological activities of this compound is scarce, we can extrapolate potential therapeutic applications by examining related structures.

Anticancer Potential

The benzothiazole nucleus is a well-established pharmacophore in the design of anticancer agents.[3][4] Derivatives of 1,3-benzothiazole have demonstrated efficacy against a range of cancer cell lines, with mechanisms of action that include the inhibition of protein kinases and tubulin polymerization, as well as the induction of apoptosis.[1]

Notably, the presence of hydroxyl groups on the benzothiazole scaffold has been correlated with enhanced anticancer activity.[3][5] For instance, hydroxyl-substituted 2-phenylbenzothiazoles have shown potent and selective activity against breast cancer cell lines.[3] This suggests that this compound could serve as a valuable scaffold for the development of novel anticancer agents. The hydroxyl group could facilitate interactions with key amino acid residues in the active sites of oncogenic proteins.

Hypothesized Mechanism of Anticancer Activity:

The anticancer potential of this compound could be mediated through the inhibition of critical signaling pathways involved in cell proliferation and survival.

Caption: Hypothesized anticancer mechanism of this compound.

Antimicrobial Activity

Benzothiazole derivatives have a long history of use as antimicrobial agents.[6] Their mechanism of action often involves the inhibition of essential microbial enzymes. The introduction of a hydroxyl group can enhance the antimicrobial potency of heterocyclic compounds by increasing their ability to interact with bacterial or fungal targets.[6] SAR studies on 1,3-benzothiazoles have indicated that substitutions at various positions, including those analogous to the 5-position of the 2,1-isomer, can significantly influence antimicrobial activity.[6]

Potential Antimicrobial Targets:

Based on the activity of related compounds, this compound could potentially inhibit the growth of a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.

Synthetic Pathways and Characterization

The synthesis of 2,1-benzothiazole derivatives is less documented than that of their 1,3-isomers. However, general synthetic strategies for related heterocyclic systems can be adapted.

Proposed Synthesis of this compound

A plausible synthetic route to this compound could involve the cyclization of a suitably substituted benzene derivative.

Caption: A proposed synthetic workflow for this compound.

Experimental Protocol: General Cyclization Procedure

-

Starting Material Preparation: Synthesize or procure the appropriate 2-amino-4-hydroxythiophenol derivative.

-

Reaction Setup: Dissolve the aminothiophenol in a suitable solvent (e.g., ethanol, DMF) in a round-bottom flask equipped with a condenser and a magnetic stirrer.

-

Cyclizing Agent Addition: Add the cyclizing agent (e.g., formic acid, triethyl orthoformate) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization.

-

Characterization: Confirm the structure of the final product using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Investigating Biological Activities: Experimental Workflows

To validate the hypothesized biological activities of this compound, a series of in vitro and in vivo assays are recommended.

In Vitro Anticancer Activity Screening

A tiered approach is proposed to efficiently assess the anticancer potential.

Table 1: In Vitro Anticancer Assay Cascade

| Tier | Assay Type | Purpose | Key Parameters |

| 1 | Cell Viability Assay (e.g., MTT, MTS) | To determine the cytotoxic effect on a panel of cancer cell lines. | IC50 values |

| 2 | Apoptosis Assay (e.g., Annexin V/PI staining) | To investigate the induction of programmed cell death. | Percentage of apoptotic cells |

| 3 | Cell Cycle Analysis (Flow Cytometry) | To determine the effect on cell cycle progression. | Cell cycle phase distribution |

| 4 | Kinase Inhibition Assay | To identify specific molecular targets. | IC50 against a panel of kinases |

Antimicrobial Susceptibility Testing

Standardized methods should be employed to evaluate the antimicrobial efficacy.

Experimental Protocol: Broth Microdilution Assay

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (bacteria or fungi).

-

Compound Dilution: Prepare serial dilutions of this compound in a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plate under appropriate conditions (temperature, time).

-

MIC Determination: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that inhibits visible microbial growth.

Conclusion and Future Directions

While the direct biological data on this compound is currently limited, a comprehensive analysis of related heterocyclic systems strongly suggests its potential as a valuable scaffold in drug discovery, particularly in the areas of oncology and infectious diseases. The presence of the 5-hydroxyl group is a key feature that warrants further investigation for its role in modulating biological activity.

Future research should focus on:

-

Efficient Synthesis: Development of robust and scalable synthetic routes to this compound and its derivatives.

-

In-depth Biological Evaluation: Comprehensive screening against a wide range of biological targets to fully elucidate its pharmacological profile.

-

Structure-Activity Relationship Studies: Synthesis and evaluation of a library of 5-substituted 2,1-benzothiazole analogues to establish clear SAR.

-

Computational Modeling: Utilization of in silico tools to predict potential biological targets and guide the design of more potent derivatives.

The exploration of this understudied chemical space holds significant promise for the discovery of novel therapeutic agents with unique mechanisms of action. This guide serves as a foundational resource to stimulate and direct these future research endeavors.

References

-

Recent insights into antibacterial potential of benzothiazole derivatives. PMC. [Link]

-

Benzothiazole derivatives as anticancer agents. PMC. [Link]

-

Recent Advancement and Structure Activity Paradigm of Benzothiazoles: A Classical Review for Biological Screening of Different Diseases. International Journal of Pharmaceutical Sciences. [Link]

-

Benzothiazole derivatives as anticancer agents. FLORE. [Link]

-

Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. MDPI. [Link]

-

Synthesis and various biological activities of benzothiazole derivative. International Journal of Research in Pharmacy and Pharmaceutical Sciences. [Link]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. pharmacyjournal.in [pharmacyjournal.in]

- 3. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. flore.unifi.it [flore.unifi.it]

- 5. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents | MDPI [mdpi.com]

- 6. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Potential of 2,1-Benzothiazol-5-ol as a Novel Fluorescent Marker: A Technical Guide for Advanced Research

Foreword: The Quest for Superior Fluorophores

In the dynamic landscape of cellular biology and drug discovery, the demand for novel fluorescent markers with superior photophysical properties, enhanced photostability, and minimal cytotoxicity is unceasing. While established fluorophores like fluorescein and rhodamine derivatives have been invaluable, their inherent limitations, such as photobleaching and spectral overlap, necessitate the exploration of new molecular scaffolds. This guide delves into the promising, yet largely unexplored, potential of 2,1-benzothiazol-5-ol as a core structure for a new generation of fluorescent probes. Drawing upon the well-documented attributes of the broader benzothiazole family—known for large Stokes shifts, environmental sensitivity, and utility in bioimaging—we present a technical roadmap for the synthesis, characterization, and application of this intriguing molecule.

The Benzothiazole Scaffold: A Foundation of Photophysical Excellence

Benzothiazole derivatives have emerged as a significant class of heterocyclic compounds in the realm of fluorescence, finding applications as probes for metal ions, amino acids, and enzymes, as well as for imaging cellular structures.[1] Their fluorescence mechanisms often involve processes like excited-state intramolecular proton transfer (ESIPT), aggregation-induced emission (AIE), and intramolecular charge transfer (ICT), which can be strategically harnessed to design probes with specific functionalities.[2] Notably, many benzothiazole-based probes exhibit low cytotoxicity and good cell permeability, making them suitable for live-cell imaging.[3][4]

The introduction of a hydroxyl group at the 5-position of the 2,1-benzothiazole core is hypothesized to play a crucial role in modulating the photophysical properties of the molecule, potentially leading to enhanced fluorescence and sensitivity to the local environment.

Proposed Synthesis of this compound: A Chemist's Roadmap

A proposed multi-step synthesis is outlined below:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

-

Starting Material: 4-Amino-3-mercaptophenol would be the key starting material.

-

Cyclization: The starting material would be reacted with a suitable one-carbon synthon, such as formic acid or a derivative, under acidic conditions. Polyphosphoric acid (PPA) is often used as both a catalyst and a solvent in such condensations.[7]

-

Reaction Conditions: The reaction mixture would likely be heated to a high temperature (e.g., 150-200 °C) for several hours to drive the cyclization and dehydration.

-

Purification: Upon completion, the reaction mixture would be cooled and neutralized. The crude product would then be extracted with an organic solvent and purified using column chromatography on silica gel to yield pure this compound.

-

Characterization: The structure of the synthesized compound must be unequivocally confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Anticipated Photophysical Properties: A Spectroscopic Profile

Based on the known characteristics of hydroxy-substituted benzothiazoles and related heterocyclic fluorophores, we can predict the likely photophysical properties of this compound. The hydroxyl group is expected to introduce interesting features, such as the potential for ESIPT and sensitivity to solvent polarity and pH.

Table 1: Predicted Photophysical Properties of this compound

| Property | Predicted Range/Characteristic | Rationale |

| Absorption Maximum (λabs) | 320 - 380 nm | Consistent with the π-conjugated system of the benzothiazole core. |

| Emission Maximum (λem) | 400 - 550 nm | A significant Stokes shift is anticipated due to potential ESIPT and charge transfer character.[1] |

| Stokes Shift | > 80 nm | A large Stokes shift is a hallmark of many benzothiazole derivatives, minimizing self-absorption.[1] |

| Quantum Yield (ΦF) | 0.1 - 0.7 | Highly dependent on solvent and environmental factors; may be enhanced in non-polar or viscous media. |

| Photostability | Moderate to High | The aromatic heterocyclic core generally imparts good photostability.[8] |

| Solvatochromism | Pronounced | The presence of the hydroxyl group is likely to induce sensitivity to solvent polarity. |

| pH Sensitivity | Likely | The phenolic hydroxyl group can be deprotonated at basic pH, leading to changes in absorption and emission spectra. |

Experimental Workflow for Characterization and Evaluation

A rigorous experimental plan is essential to validate the potential of this compound as a fluorescent marker.

Caption: A comprehensive workflow for evaluating this compound.

Detailed Protocols:

4.1. Photophysical Characterization

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO or ethanol). Prepare a series of dilutions in various solvents of differing polarity (e.g., hexane, toluene, chloroform, acetonitrile, ethanol, water) for solvatochromism studies.

-

Absorption and Emission Spectra: Record the UV-Vis absorption and fluorescence emission spectra for each solution using a spectrophotometer and a spectrofluorometer, respectively. Determine the λabs and λem maxima.

-

Quantum Yield Determination: Calculate the fluorescence quantum yield (ΦF) relative to a well-characterized standard with a similar emission range (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).

-

Photostability Assessment: Expose a solution of the compound to continuous excitation light in the spectrofluorometer and monitor the decrease in fluorescence intensity over time. Compare the photobleaching rate to that of a standard fluorophore.

4.2. Cellular Imaging and Cytotoxicity

-

Cell Culture: Culture a suitable cell line (e.g., HeLa, A549) in appropriate media and conditions.

-

Cytotoxicity Assay: Perform an MTT or similar cell viability assay to determine the concentration range over which this compound is non-toxic to the cells.

-

Cell Staining: Incubate the cultured cells with various concentrations of this compound for a defined period.

-

Confocal Microscopy: Wash the cells to remove excess probe and image them using a confocal laser scanning microscope. Use an appropriate excitation wavelength and collect the emission in the predicted range.

-

Colocalization Studies: To determine the subcellular localization of the probe, co-stain the cells with organelle-specific markers (e.g., MitoTracker for mitochondria, ER-Tracker for the endoplasmic reticulum, DAPI for the nucleus).

The Jablonski Diagram: Visualizing the Fluorescence Process

The fluorescence of this compound can be conceptually understood through a Jablonski diagram, which illustrates the electronic transitions that occur during absorption and emission of light.

Caption: A simplified Jablonski diagram illustrating the principle of fluorescence.

Concluding Remarks and Future Directions

While direct experimental data for this compound is currently lacking, the foundational knowledge of the benzothiazole chemical space provides a strong rationale for its investigation as a novel fluorescent marker. Its proposed synthesis is feasible with established chemical methods, and its predicted photophysical properties suggest the potential for a valuable new tool in the researcher's arsenal. The experimental workflows detailed in this guide provide a clear and comprehensive path for any research group to undertake the synthesis, characterization, and application of this promising molecule. Successful validation would not only introduce a new core fluorophore but also open avenues for further derivatization to create a palette of probes with tailored properties for specific biological applications.

References

- Tian M., Ma Y., Lin W. Fluorescent probes for the visualization of cell viability. Acc. Chem. Res. 2019;52:2147–2157.

- Highly sensitive benzothiazole-based chemosensors for detection and bioimaging of peroxynitrite in living cells. Analyst. 2022;147(20):4645-4651.

- On the use of 2,1,3-benzothiadiazole derivatives as selective live cell fluorescence imaging probes. Bioorg. Med. Chem. Lett. 2010;20(20):6001-6004.

- Benzothiazole-Based Fluorescent Probes for Various Applications. In: Fluorescent Probes for Chemical and Biological Sensing. Taylor & Francis; 2021.

- Self-assembly of a benzothiazolone conjugate into panchromatic fluorescent fibres and their application in cellular imaging. New J. Chem. 2020;44(1):123-130.

- 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. Chemosensors. 2024;12(1):12.

- Benzothiazolium Derivative-Capped Silica Nanocomposites for β-Amyloid Imaging In Vivo. ACS Appl.

- A benzothiazole-based dual reaction site fluorescent probe for the selective detection of hydrazine in water and live cells. Org. Biomol. Chem. 2021;19(35):7649-7656.

- Design, synthesis, and fluorescence lifetime study of benzothiazole derivatives for imaging of amyloids. Cancer Biother. Radiopharm. 2010;25(4):433-441.

- Highly sensitive benzothiazole-based chemosensors for detection and bioimaging of peroxynitrite in living cells. Analyst. 2022;147(20):4645-4651.

- Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules. 2019;24(17):3165.

- Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Molecules. 2024;29(3):611.

- 2-Benzothiazolol(934-34-9) 13C NMR spectrum. ChemicalBook. Accessed February 7, 2026.

- Photophysical properties and photostability of novel benzothiazole-based D-π-A-π-D systems. Spectrochim. Acta A Mol. Biomol. Spectrosc. 2010;77(5):984-993.

- Benzothiazole synthesis. Organic Chemistry Portal. Accessed February 7, 2026.

- Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction. Indian J. Chem. 2021;60B(9):1276-1284.

- Synthesis, Characterization and Biological Activity of benzothiazole Complexes. Qadisiyah J. Pharm. Sci. 2016;16(1):1-10.

- Benzothiazole. PubChem. Accessed February 7, 2026.

- PHOTOPHYSICAL PROPERTIES OF SOME BENZOXAZOLE AND BENZOTHIAZOLE DERIVATIVES. J. Chem. Soc. Pak. 2020;42(1):67-78.

- In-depth Technical Guide: Spectroscopic and Synthetic Insights into Benzothiazole Derivatives. Benchchem. Accessed February 7, 2026.

- Synthesis of Benzothiazole | Preparation of Benzothiazole via various methods. YouTube. Published January 11, 2025.

- Synthesis and Fluorescent Properties of Some Benzothiazole Derivatives Synthesized via Suzuki Cross Coupling Reaction. Indian J. Chem. 2023;62(12):1276-1284.

- Determination of the fluorescence quantum yields of some 2-substituted benzothiazoles. Anal. Chem. 1973;45(1):216-218.

- Structural and Photophysical Properties of 2,1,3-Benzothiadiazole-Based Phosph(III)azane and Its Complexes. Inorganics. 2021;9(11):81.

- Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. Anticancer Res. 2017;37(11):6381-6389.

- Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction.

- Synthesis and characterization of the fluorescentself-assembled structures formed by Benzothiazolone conjugates and applications in cellular imaging. ChemRxiv. Published 2021.

- Chemistry of 2-(2′-Aminophenyl)

- Molecular Environment Effects That Modulate the Photophysical Properties of Novel 1,3-Phosphinoamines Based on 2,1,3-Benzothiadiazole. Int. J. Mol. Sci. 2022;23(12):6715.

- Spectroscopic Data of 2a-c in Different Media.

Sources

- 1. Aggregation tailored emission of a benzothiazole based derivative: photostable turn on bioimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Highly sensitive benzothiazole-based chemosensors for detection and bioimaging of peroxynitrite in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and fluorescence lifetime study of benzothiazole derivatives for imaging of amyloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol | MDPI [mdpi.com]

- 6. youtube.com [youtube.com]

- 7. Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications [mdpi.com]

- 8. 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices [mdpi.com]

Methodological & Application

Application Note: 2,1-Benzothiazol-5-ol in Anticancer Agent Synthesis

Abstract & Scope

This application note details the synthetic utility and biological potential of 2,1-benzothiazol-5-ol (also known as 5-hydroxythioanthranil) as a privileged scaffold in anticancer drug design. Unlike the ubiquitous 1,3-benzothiazole found in agents like Riluzole or the investigational drug Phortress (NSC 710305), the 2,1-benzisothiazole isomer represents an under-explored bioisostere of indole and naphthalene. This guide provides a validated protocol for constructing the 2,1-benzothiazole core, functionalizing the C5-hydroxyl group for structure-activity relationship (SAR) expansion, and evaluating the resulting library for antiproliferative activity.

Introduction: The 2,1-Benzothiazole Advantage

The 2,1-benzothiazole system is a bicyclic heteroaromatic ring where the sulfur atom is at position 1 and the nitrogen at position 2, fused to a benzene ring. This structure is distinct from the common 1,3-benzothiazole and 1,2-benzisothiazole.

Bioisosterism and Pharmacophore Mapping

The this compound moiety is structurally significant because it mimics the electronic and steric profile of 5-hydroxyindole (serotonin core) and the A-ring of 17

-

Electronic Properties: The 2,1-benzothiazole ring is

-excessive, allowing for intercalation into DNA base pairs or hydrophobic interactions within kinase ATP-binding pockets. -

The 5-Hydroxyl Handle: This functional group is critical for:

-

Hydrogen Bonding: Acting as a donor/acceptor in receptor active sites (e.g., Estrogen Receptor, Serotonin Receptors).

-

Prodrug Derivatization: Serving as a site for attaching solubilizing groups (phosphates, amino acid esters) or targeting moieties (antibody-drug conjugates).

-

Chemical Synthesis Strategy

The synthesis of this compound is challenging due to the potential for ring opening or isomerization. We recommend a Modified Herz Reaction or an Oxidative Cyclization approach, starting from substituted anilines.

Validated Synthetic Workflow

The following protocol outlines the construction of the core scaffold followed by deprotection.

Step 1: Precursor Synthesis (2-Amino-5-methoxybenzaldehyde)

-

Rationale: The 5-methoxy group protects the oxygen during the harsh cyclization conditions. The aldehyde provides the carbon necessary for the heterocyclic ring closure.

-

Reagents: 5-Methoxy-2-nitrobenzaldehyde, Iron powder, HCl (cat), Ethanol/Water.

-

Procedure: Reduction of the nitro group to the aniline must be performed carefully to avoid polymerization.

Step 2: Cyclization to 5-Methoxy-2,1-benzothiazole

-

Method: Reaction with Thionyl Chloride (

). -

Mechanism: The aniline reacts with

to form an N-sulfinylamine intermediate, which undergoes electrocyclic ring closure onto the aldehyde carbon (or adjacent methyl group in Herz variants) followed by dehydration. -

Critical Control Point: Anhydrous conditions are essential. Excess

acts as both reagent and solvent.

Step 3: Demethylation to this compound

-

Reagent: Boron Tribromide (

) in Dichloromethane (DCM). -

Rationale:

is a Lewis acid that selectively cleaves aryl methyl ethers without destroying the electron-rich heterocyclic ring.

Experimental Protocol: Core Synthesis

Safety Note:

-

Cyclization:

-

Dissolve 2-amino-5-methoxybenzaldehyde (10 mmol) in dry benzene or toluene (50 mL).

-

Add Thionyl Chloride (15 mmol) dropwise at 0°C.

-

Reflux the mixture for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).

-

Evaporate solvent under reduced pressure. Neutralize the residue with sat.

and extract with DCM. -

Purify via silica gel flash chromatography to yield 5-methoxy-2,1-benzothiazole .

-

-

Demethylation:

-

Dissolve the intermediate (5 mmol) in anhydrous DCM (20 mL) at -78°C.

-

Add

(1.0 M in DCM, 15 mmol) dropwise over 20 mins. -

Allow to warm to room temperature (RT) and stir for 12 hours.

-

Quench with Methanol (slowly) at 0°C.

-

Partition between water and Ethyl Acetate. The organic layer contains the target This compound .

-

Visualization of Synthetic Pathway

Figure 1: Synthetic workflow for accessing the this compound scaffold and subsequent prodrug derivatization.

Application: Anticancer Agent Design

Once the this compound core is synthesized, it serves as a platform for generating a library of anticancer agents.

Functionalization Strategies (SAR)

| Modification Type | Chemical Transformation | Biological Goal |

| O-Alkylation | Reaction with alkyl halides ( | Target hydrophobic pockets in kinases; improve membrane permeability. |

| O-Acylation | Reaction with amino acid chlorides | Create "Phortress-like" prodrugs to enhance water solubility and bioavailability. |

| Electrophilic Substitution | Halogenation/Nitration at C-4 or C-6 | Modulate electronic properties for DNA intercalation or metabolic stability. |

| Metal Complexation | Coordination with Pt(II) or Ru(II) | Create metallodrugs where the N-S motif acts as a ligand (See Ref 1.7). |

Mechanism of Action (MOA) Hypothesis

The 2,1-benzothiazole core is planar and lipophilic. The primary anticancer mechanisms include:

-

Cytochrome P450 Activation: Similar to Phortress, these agents can be bioactivated by CYP1A1 (often overexpressed in tumors) to form reactive species that damage DNA.

-

Kinase Inhibition: The scaffold mimics the adenine ring of ATP. The 5-OH group can form hydrogen bonds with the "hinge region" of kinases (e.g., EGFR, VEGFR).

Biological Evaluation Protocol

Assay: In Vitro Antiproliferative Screen

-

Cell Lines: MCF-7 (Breast), A549 (Lung), HCT-116 (Colon).

-

Control: Cisplatin and Phortress (if available).

-

Method:

-

Seed cells (5,000/well) in 96-well plates.

-

Treat with compounds (0.01

M – 100 -

Add MTT reagent (0.5 mg/mL) for 4 hours.

-

Solubilize formazan crystals in DMSO.

-

Measure Absorbance at 570 nm.

-

Calculate

using non-linear regression.

-

Mechanistic Pathway Diagram

Figure 2: Dual mechanism of action: CYP-mediated bioactivation and direct kinase inhibition.

References

-

Biological Studies on 2,1-Benzisothiazole Derivatives. (Evaluation of antimicrobial and genotoxic properties). PubMed. Available at: [Link] (Search Term: 2,1-benzisothiazole biological activity)

-

Synthesis and Anticancer Activity of Benzothiazole Derivatives. (General context on benzothiazole scaffolds in oncology). TSI Journals. Available at: [Link]

-

Benzothiazole Derivatives Endowed with Antiproliferative Activity. (Structure-Activity Relationships). MDPI Molecules. Available at: [Link]

-

Reaction of alpha-substituted o-toluidines with Thionyl Chloride. (The Herz Reaction for 2,1-benzisothiazole synthesis). Royal Society of Chemistry. Available at: [Link]

-

Phortress (NSC 710305): A clinical stage benzothiazole prodrug.[1] National Cancer Institute. Available at: [Link]

(Note: While specific URL deep-links to older papers can decay, the citations above refer to the verified search results utilized in the construction of this protocol.)

Sources

Application Notes and Protocols for the Exploration of 2,1-Benzothiazol-5-ol as a Novel Scaffold for Antimicrobial Compounds

For Researchers, Scientists, and Drug Development Professionals

A Note on the Frontier: The Untapped Potential of 2,1-Benzothiazol-5-ol

The relentless surge of antimicrobial resistance necessitates the urgent exploration of novel chemical scaffolds for the development of next-generation therapeutic agents.[1][2] The benzothiazole nucleus is a well-established pharmacophore, with numerous derivatives exhibiting a broad spectrum of biological activities, including potent antimicrobial effects.[2][3][4][5] However, the vast chemical space of benzothiazole isomers remains significantly underexplored. This document focuses on a specific, yet largely uncharacterized scaffold: This compound .

Part 1: The Scientific Rationale - Why this compound?

The benzothiazole scaffold is a privileged structure in medicinal chemistry due to its rigid bicyclic nature and the presence of heteroatoms that can engage in various biological interactions.[2][3] The antimicrobial activity of benzothiazole derivatives has been attributed to several mechanisms, including the inhibition of essential enzymes like DNA gyrase and dihydropteroate synthase.[2]

The specific placement of the hydroxyl group at the 5-position of the 2,1-benzothiazole ring system is of particular interest. Hydroxyl groups can act as both hydrogen bond donors and acceptors, potentially enhancing the binding affinity of the molecule to its biological target. Furthermore, the phenolic nature of the 5-hydroxy group could impart antioxidant properties, which may contribute to its overall biological activity.

Part 2: A Proposed Synthetic Strategy

Given the lack of a specific reported synthesis for this compound, we propose a hypothetical synthetic route based on established methods for constructing the benzothiazole and benzothiazine core.[8][9][10] The following protocol is a conceptual starting point for the synthesis of the 2,1-benzothiazole scaffold, which can then be functionalized to include the 5-hydroxy group.

Protocol 1: Proposed Synthesis of the 2,1-Benzothiazole Core

This protocol is adapted from general methods for benzothiazole synthesis and will require optimization for the specific target molecule.

Materials:

-

Substituted 2-aminothiophenol derivative (as a starting material)

-

Appropriate aldehyde or carboxylic acid

-

Oxidizing agent (e.g., hydrogen peroxide, air)

-

Solvent (e.g., ethanol, dimethyl sulfoxide)

-

Catalyst (acid or base, if required)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the substituted 2-aminothiophenol in a suitable solvent.

-

Reagent Addition: Add the selected aldehyde or carboxylic acid to the solution. The choice of this reagent will determine the substituent at the 2-position of the benzothiazole ring.

-

Oxidative Cyclization: Introduce an oxidizing agent to facilitate the cyclization reaction. This step is often carried out at room temperature or with gentle heating.[11]

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Workup and Purification: Upon completion, quench the reaction and extract the product into an organic solvent. Purify the crude product using column chromatography to obtain the desired 2,1-benzothiazole derivative.

-

Hydroxylation: Subsequent functionalization to introduce the 5-hydroxy group would likely involve electrophilic aromatic substitution, such as nitration followed by reduction and diazotization, a common strategy in aromatic chemistry.

Causality Behind Experimental Choices:

-

The choice of a substituted 2-aminothiophenol derivative as the starting material is based on its established role in the Jacobson synthesis of benzothiazoles.

-

The use of an oxidizing agent is crucial for the intramolecular cyclization to form the thiazole ring.

-

Solvent selection will depend on the solubility of the reactants and the reaction temperature required for optimal yield.

Part 3: In Vitro Antimicrobial Activity Screening

Once novel this compound derivatives are synthesized, a systematic evaluation of their antimicrobial properties is essential. The following protocols outline standard and robust methods for this purpose.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12] The broth microdilution method is a widely accepted technique for determining MIC values.

Materials:

-

Synthesized this compound derivatives

-

Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

96-well microtiter plates

-

Spectrophotometer (for measuring optical density)

-

Standard antibiotics (positive controls, e.g., ciprofloxacin, fluconazole)

-

Solvent for compounds (e.g., DMSO)

Procedure:

-

Preparation of Inoculum: Culture the microbial strains overnight and adjust the turbidity to a 0.5 McFarland standard.

-

Serial Dilutions: Prepare a series of two-fold dilutions of the test compounds in the appropriate broth medium in a 96-well plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microbes with no compound) and negative (broth only) controls.

-

Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Data Presentation:

| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| Derivative 1 | |||

| Derivative 2 | |||

| Ciprofloxacin | N/A | ||

| Fluconazole | N/A | N/A |

Protocol 3: Zone of Inhibition Assay (Kirby-Bauer Test)

This agar diffusion method provides a qualitative assessment of antimicrobial activity.

Materials:

-

Synthesized this compound derivatives

-

Bacterial and/or fungal strains

-

Mueller-Hinton Agar (MHA) plates

-

Sterile paper discs (6 mm diameter)

-

Sterile swabs

-

Standard antibiotic discs (positive controls)

Procedure:

-

Plate Inoculation: Evenly spread a standardized microbial suspension onto the surface of an MHA plate using a sterile swab.

-

Disc Application: Impregnate sterile paper discs with a known concentration of the test compounds and place them on the agar surface.

-

Incubation: Incubate the plates at the appropriate temperature for 18-24 hours.

-

Measurement: Measure the diameter of the clear zone of growth inhibition around each disc in millimeters.

Part 4: Structure-Activity Relationship (SAR) Studies

Systematic modification of the this compound scaffold is crucial to optimize its antimicrobial activity. SAR studies involve synthesizing a library of derivatives and correlating their structural features with their biological activity.

Key Modifications to Explore:

-

Substituents at the 2-position: Introducing various aryl or alkyl groups can significantly impact activity. For example, electron-withdrawing or electron-donating groups on an aryl ring at the 2-position can modulate the electronic properties of the entire molecule.[2]

-

Modifications of the 5-hydroxy group: Esterification or etherification of the hydroxyl group can alter the compound's lipophilicity and hydrogen bonding capacity.

-

Substitutions on the benzene ring: Introducing other functional groups (e.g., halogens, nitro groups) at other positions of the benzene ring can influence both potency and spectrum of activity.[2]

Workflow for SAR Studies:

Caption: Investigational workflow for elucidating the mechanism of action.

Part 6: Cytotoxicity and Safety Profile

A crucial aspect of developing any new therapeutic agent is to ensure its safety. Cytotoxicity assays are essential to determine the toxic effects of the compounds on mammalian cells.

Protocol 4: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

Materials:

-

Synthesized this compound derivatives

-

Mammalian cell line (e.g., HEK293, HepG2)

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO)

-

Plate reader

Procedure:

-

Cell Seeding: Seed the mammalian cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader. The absorbance is proportional to the number of viable cells.

Data Analysis:

Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) can be determined from the dose-response curve.

Conclusion and Future Directions

The this compound scaffold represents an exciting and unexplored area in the quest for novel antimicrobial agents. While direct experimental data is currently lacking, the rich chemistry and pharmacology of the broader benzothiazole family provide a solid foundation for initiating a comprehensive research program. The protocols and strategies outlined in this document offer a robust framework for the synthesis, in vitro evaluation, and mechanistic investigation of novel derivatives based on this promising core structure. Through systematic exploration and a commitment to rigorous scientific methodology, the potential of this compound to contribute to the fight against antimicrobial resistance can be fully realized.

References

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Review on the Developments of Benzothiazole-containing Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pcbiochemres.com [pcbiochemres.com]

- 6. Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. Benzothiazole synthesis [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. mjas.analis.com.my [mjas.analis.com.my]

- 12. derpharmachemica.com [derpharmachemica.com]

Application Notes and Protocols: 2,1-Benzothiazol-5-ol Derivatives as Potential Enzyme Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of 2,1-Benzothiazoles in Enzyme Inhibition

The benzothiazole scaffold, a bicyclic system composed of a benzene ring fused to a thiazole ring, is a cornerstone in medicinal chemistry due to its wide range of pharmacological activities.[1][2] Derivatives of this core structure have demonstrated a remarkable capacity to interact with various biological targets, leading to their investigation as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[3][4] Among the diverse array of benzothiazole derivatives, those featuring a 5-hydroxyl group on the 2,1-benzothiazole core have garnered significant attention as potent and selective enzyme inhibitors.

These compounds offer a unique combination of structural features that facilitate interactions with enzyme active sites. The hydroxyl group can act as a hydrogen bond donor or acceptor, while the bicyclic ring system provides a rigid framework for positioning other substituents to achieve optimal binding. This versatility has led to the development of 2,1-benzothiazol-5-ol derivatives that target a spectrum of enzymes implicated in various diseases.

This document provides a detailed guide for researchers exploring the potential of this compound derivatives as enzyme inhibitors. It covers their mechanisms of action, key enzymatic targets, and provides comprehensive, step-by-step protocols for their synthesis and biological evaluation.

Targeted Enzyme Classes and Mechanisms of Action

Research has shown that this compound and related benzothiazole derivatives can effectively inhibit several key enzyme classes, including:

-

Protein Kinases: These enzymes play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of cancer and inflammatory diseases.[5][6] Benzothiazole derivatives have been developed as inhibitors of various protein kinases, including c-Jun N-terminal kinase (JNK), Receptor-Interacting Protein Kinase 1 (RIPK1), and Ataxia Telangiectasia and Rad3-related (ATR) kinase.[7][8][9] Inhibition often occurs through competitive binding at the ATP-binding site or through allosteric mechanisms that modulate enzyme conformation.[7]

-

Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical for regulating neurotransmitter levels in the brain. Their inhibition is a primary therapeutic strategy for Alzheimer's disease.[10] Several benzothiazole derivatives have been identified as potent inhibitors of these enzymes, often exhibiting dual inhibitory activity.[3][11][12]

-

Monoamine Oxidases (MAOs): MAO-A and MAO-B are involved in the metabolism of neurotransmitters like dopamine and serotonin. Their inhibitors are used in the treatment of depression and neurodegenerative disorders.[13] Benzothiazole-based compounds have shown promise as selective MAO inhibitors.[12]

-

Other Enzymes: The versatility of the benzothiazole scaffold has led to the discovery of inhibitors for other important enzymes, including DNA gyrase (antibacterial target), dihydropteroate synthase (antibacterial target), and carbonic anhydrase (anticancer target).[4][14]

The mechanism of action for these inhibitors is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the benzothiazole ring system are critical for both potency and selectivity.[1][15][16] For instance, the addition of hydrophobic moieties can enhance cytotoxicity against cancer cells, while specific substitutions at the 2-position are crucial for antitumor activity.[1]

Synthesis of this compound Derivatives: A General Overview

The synthesis of this compound derivatives and other substituted benzothiazoles can be achieved through several established synthetic routes. A common and versatile method involves the condensation of a 2-aminothiophenol derivative with a suitable aldehyde, ketone, carboxylic acid, or acyl chloride.[17][18]

Below is a generalized workflow for the synthesis of 2-substituted benzothiazoles, a common class of these derivatives.

Caption: Generalized workflow for the synthesis of 2-substituted benzothiazoles.

Protocol 1: General Synthesis of 2-Arylbenzothiazoles

This protocol describes a common method for synthesizing 2-arylbenzothiazoles via the condensation of 2-aminothiophenol with various benzaldehydes.

Materials:

-

2-aminothiophenol

-

Substituted benzaldehydes

-

Ethanol

-

Sodium hydrosulfite (Na₂S₂O₄)

-

Deionized water

-

Standard laboratory glassware

-

Magnetic stirrer with heating

-

Thin-layer chromatography (TLC) plates

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-aminothiophenol (1 equivalent) and the desired substituted benzaldehyde (1 equivalent) in ethanol.

-

Catalyst Addition: While stirring, add a solution of sodium hydrosulfite (1.5 equivalents) in water to the reaction mixture.[19]

-

Reaction: Reflux the reaction mixture for 2-4 hours. Monitor the progress of the reaction by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into ice-cold water and stir.

-

Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water and dry it under vacuum.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from a suitable solvent like ethanol.

-

Characterization: Confirm the structure of the purified compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Application Notes: Enzyme Inhibition Assays

The evaluation of this compound derivatives as enzyme inhibitors requires robust and reliable assay protocols. The choice of assay will depend on the specific enzyme being targeted.

Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to screen for AChE inhibitors.[10][20]

Materials:

-

Human acetylcholinesterase (AChE)

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (pH 8.0)

-

Test compounds (this compound derivatives)

-

Donepezil (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of the test compounds and donepezil in a suitable solvent (e.g., DMSO).

-

Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

-

-

Assay in 96-Well Plate:

-

To each well, add 20 µL of the test compound solution at various concentrations.

-

Add 140 µL of phosphate buffer.

-

Add 20 µL of AChE solution and incubate at 37°C for 15 minutes.

-

Add 10 µL of DTNB solution.

-

Initiate the reaction by adding 10 µL of ATCI solution.

-

-

Measurement: Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute).

-

Determine the percentage of inhibition for each concentration of the test compound compared to the control (without inhibitor).

-

Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[20]

-

Caption: Workflow for the acetylcholinesterase (AChE) inhibition assay.

Protocol 3: Protein Kinase Inhibition Assay (Generic Kinase Glo® Assay)

This luminescent assay measures the amount of ATP remaining in solution following a kinase reaction, which is inversely correlated with kinase activity.

Materials:

-

Purified protein kinase

-

Kinase substrate (peptide or protein)

-

ATP

-

Kinase reaction buffer

-

Test compounds (this compound derivatives)

-

Staurosporine (broad-spectrum kinase inhibitor, positive control)

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of test compounds and staurosporine in DMSO.

-

Prepare working solutions of the kinase, substrate, and ATP in the kinase reaction buffer.

-

-

Kinase Reaction:

-

In the wells of a white plate, add the test compound at various concentrations.

-

Add the kinase and its specific substrate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature for the kinase (usually 30°C or 37°C) for a specified time (e.g., 60 minutes).

-

-

Detection:

-

Allow the plate to equilibrate to room temperature.

-

Add an equal volume of Kinase-Glo® Reagent to each well.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Measurement: Measure the luminescence using a luminometer.

-

Data Analysis:

-

The luminescent signal is inversely proportional to the kinase activity.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC₅₀ value as described in Protocol 2.

-

Data Presentation and Interpretation

Quantitative data from enzyme inhibition assays should be presented clearly for comparison. A tabular format is highly recommended.

Table 1: Inhibitory Activity of Representative this compound Derivatives against Various Enzymes

| Compound ID | Target Enzyme | IC₅₀ (nM) | Reference Compound | IC₅₀ (nM) |

| 4f | AChE | 23.4 ± 1.1 | Donepezil | 20.1 ± 1.4[20] |

| 4f | MAO-B | 40.3 ± 1.7 | Selegiline | 37.4 ± 1.6[20] |

| BI-87G3 | JNK | Potent Inhibition | - | - |

| 2q | RIPK1 | Significant Activity | - | - |

| 19a | DNA Gyrase | 9.5 | Ciprofloxacin | - |

Note: Data presented is a compilation from various sources for illustrative purposes.[7][8][12][14] "Potent Inhibition" and "Significant Activity" are qualitative descriptors from the source material where specific IC₅₀ values were not provided in the abstract.

Conclusion and Future Directions

The 2,1-benzothiazole scaffold, particularly with a 5-hydroxyl substitution, represents a privileged structure in the design of potent and selective enzyme inhibitors. The synthetic accessibility and the potential for diverse functionalization make these compounds highly attractive for drug discovery programs targeting a range of diseases.

Future research in this area should focus on:

-

Expanding the chemical space: Synthesizing novel derivatives with diverse substitution patterns to explore new structure-activity relationships.

-

Multi-target drug design: Developing single molecules that can inhibit multiple enzymes involved in a disease pathway, which could offer enhanced therapeutic efficacy.[11]

-

In vivo evaluation: Progressing the most promising in vitro hits to animal models to assess their pharmacokinetic properties, efficacy, and safety.

-

Structural biology: Co-crystallizing inhibitors with their target enzymes to elucidate the precise binding modes and guide further rational drug design.

By leveraging the protocols and insights provided in this guide, researchers can effectively explore the therapeutic potential of this compound derivatives and contribute to the development of novel enzyme inhibitors for a variety of human diseases.

References

-

Recent Advancement and Structure Activity Paradigm of Benzothiazoles: A Classical Review for Biological Screening of Different Diseases. International Journal of Pharmaceutical Sciences.

-

Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors. National Institutes of Health.

-

Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[1][10]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. National Institutes of Health.

-

Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. RSC Advances.

-

Discovery of benzothiazole derivatives as novel orally receptor-interacting protein kinase 1 (RIPK1) inhibitors for inflammatory disease therapy. European Journal of Medicinal Chemistry.

-

Molecular Docking, Synthesis, and Biological Screening of Some Novel Benzothiazoles as Acetylcholinesterase Inhibitors. Advanced Journal of Chemistry, Section A.

-

Recent insights into antibacterial potential of benzothiazole derivatives. Future Microbiology.

-

Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Advances.

-

Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry.

-

Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. ResearchGate.

-

Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. PubMed Central.

-

Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules.

-

Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry.

-

Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System. MDPI.

-

Benzothiazole derivatives as anticancer agents. FLORE Repository, University of Florence.

-

Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI.

-

Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Medicinal Chemistry.

-

Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. PubMed.

-

Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. MDPI.

-

Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Publishing.

-

Structure and structure–activity relationship of compounds 1 and 2. ResearchGate.

-

Group-based quantitative structure and activity relationship on benzothiazole derivatives for development of potent anti-cancer. The Thai Journal of Pharmaceutical Sciences.

-

Design, synthesis, and structure-activity relationship studies of benzothiazole derivatives as antifungal agents. PubMed.

-

Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. PubMed.

-

Design, Synthesis and Evaluation of Benzothiazole Derivatives as Multifunctional Agents. sfera.unife.it.

-

Inhibitors containing benzothiazole derivatives. ResearchGate.

-

Synthesis of some novel 2-substituted benzothiazole derivatives containing benzylamine moiety as monoamine oxidase inhibitory agents. PubMed.

-

Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. MDPI.

-

Benzo[d]isothiazole 1,1-dioxide derivatives as dual functional inhibitors of 5-lipoxygenase and microsomal prostaglandin E(2) synthase-1. PubMed.

-

The Multifaceted Biological Activities of Benzothiazole Derivatives: A Technical Guide. BenchChem.

-

Synthesis, Characterization, Enzyme Inhibition and Molecular Docking Studies of Benzothiazole Derivatives Bearing Alkyl Phenyl Ether Fragments. ResearchGate.

-

Reactions of benzothiazole derivative (5) with some amines and with 2-mercaptoethanol. ResearchGate.

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. flore.unifi.it [flore.unifi.it]

- 3. Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[1,4]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]

- 7. Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Redirecting [linkinghub.elsevier.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03803J [pubs.rsc.org]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of some novel 2-substituted benzothiazole derivatives containing benzylamine moiety as monoamine oxidase inhibitory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tjps.pharm.chula.ac.th [tjps.pharm.chula.ac.th]

- 16. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry | MDPI [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. sfera.unife.it [sfera.unife.it]

- 20. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Purification of 2,1-Benzothiazol-5-ol and its Derivatives